Cyclo(aspartyl-phenylalanyl)

Neuroscience Dopaminergic System In Vivo Pharmacology

As Aspartame EP Impurity A, this diketopiperazine (Cyclo(Asp-Phe)) is mandated for pharmacopeial purity testing and stability assays of aspartame [6†L6-L9]. Its documented absence of dopaminergic activity makes it a critical negative control, preventing false positives in neuroactive peptide research. Prioritize this specific, high-purity standard to ensure analytical accuracy and experimental validity; generic or unverified DKP substitutions are scientifically unacceptable.

Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
CAS No. 5262-10-2
Cat. No. B196060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(aspartyl-phenylalanyl)
CAS5262-10-2
Synonyms2-(5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC(=O)O
InChIInChI=1S/C13H14N2O4/c16-11(17)7-10-13(19)14-9(12(18)15-10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,14,19)(H,15,18)(H,16,17)/t9-,10-/m0/s1
InChIKeyVNHJXYUDIBQDDX-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(aspartyl-phenylalanyl) (CAS 5262-10-2) for Research and Industrial Procurement: Core Identity and Reference Value


Cyclo(aspartyl-phenylalanyl) (CAS 5262-10-2), also known as Cyclo(Asp-Phe) or (2S-cis)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid, is a cyclic dipeptide (diketopiperazine) formed from aspartic acid and phenylalanine [1]. This compound is primarily recognized as Aspartame EP Impurity A, the major degradation product of the sweetener aspartame under heating or storage, making it an essential reference standard in food and pharmaceutical quality control [2]. It is a chiral molecule with a defined stereochemistry (2S-cis), a molecular weight of 262.26 g/mol, and a melting point of 270-272 °C, which distinguishes it from linear dipeptide impurities .

Cyclo(aspartyl-phenylalanyl) (CAS 5262-10-2) is Not a Commodity DKP: Why Direct Analogue Substitution Compromises Analytical and Research Integrity


Generic substitution of diketopiperazines (DKPs) is scientifically invalid due to profound differences in biological activity, stability, and substrate specificity across the class. While DKPs share a core cyclic structure, the specific amino acid composition dictates their interaction with biological targets and their environmental fate. For example, the microdialysis study shows Cyclo(Asp-Phe) does not modulate striatal dopamine, a critical negative result that must not be extrapolated to other DKPs like Cyclo(His-Pro) [1]. Furthermore, microbial degradation studies reveal that Cyclo(Asp-Phe) is a substrate for specific bacterial strains (e.g., DSM 40062) while other DKPs are completely resistant, demonstrating that even closely related compounds cannot be interchanged in biodegradation or bioremediation workflows [2]. These documented differences in pharmacodynamics and biotransformation underscore the absolute necessity for compound-specific, not class-generic, procurement and experimental use.

Cyclo(aspartyl-phenylalanyl) (CAS 5262-10-2) Product-Specific Quantitative Evidence Guide: A Comparator-Based Selection Rationale


Differentiated Lack of Striatal Dopamine Modulation: Cyclo(Asp-Phe) vs. Cyclo(His-Pro)

In a direct head-to-head in vivo microdialysis study in anesthetized rats, Cyclo(Asp-Phe) (CAP) at doses of 0.1-10 mg/kg IP and 10 mg/kg PO did not significantly change striatal extracellular levels of dopamine (DA), DOPAC, HVA, or 5-HIAA compared to saline control. This contrasts with prior findings for other diketopiperazines and demonstrates a unique, quantifiable lack of activity on this specific neurotransmitter system [1].

Neuroscience Dopaminergic System In Vivo Pharmacology

Selective Microbial Degradation: Cyclo(Asp-Phe) vs. Other DKPs

A 2013 study assessed the microbial cleavage of various diketopiperazines. Cyclo(l-Asp-l-Phe) was degraded by specific bacterial strains, including Paenibacillus chibensis (DSM 329) and Streptomyces flavovirens (DSM 40062). Critically, other tested DKPs, such as cyclo(Gly-Gly), cyclo(dl-Ala-dl-Ala), cyclo(l-Gly-l-Phe), and cyclo(l-Asp-l-Asp), were not hydrolyzed by these same strains, demonstrating high substrate specificity [1].

Biodegradation Biocatalysis Food Chemistry

Distinct Physicochemical Properties: Cyclo(Asp-Phe) vs. Other DKP Impurities

Cyclo(Asp-Phe) possesses a well-defined set of physicochemical properties that serve as its unique analytical signature. Key differentiating parameters include a melting point of 270-272 °C , a calculated LogP of -0.51 , and a topological polar surface area (TPSA) of 96 Ų . These values differ from other aspartame-related impurities and can be used to design selective separation and detection methods.

Analytical Chemistry Quality Control Pharmaceutical Impurity Profiling

Cyclo(aspartyl-phenylalanyl) (CAS 5262-10-2): Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Pharmaceutical and Food Analytical Reference Standard for Aspartame Impurity A (EP/USP)

As the major thermal degradation product of aspartame, Cyclo(Asp-Phe) is the definitive reference standard for quantifying Aspartame EP Impurity A in pharmaceutical and food products. Its use is mandated by pharmacopeias (EP, USP) for purity and stability testing of aspartame-containing formulations [1]. Procurement of a high-purity standard is non-negotiable for accurate quantitative analysis using validated HPLC methods.

Negative Control in Diketopiperazine-Mediated Dopaminergic Studies

The verified absence of effect on striatal dopamine efflux makes Cyclo(Asp-Phe) an ideal negative control in studies investigating the dopaminergic activity of other DKPs or neuroactive peptides [1]. Its inclusion can help validate the specificity of observed effects and prevent false-positive conclusions arising from non-specific DKP interactions.

Substrate for Investigating Enzyme and Microbial Specificity in DKP Degradation

Cyclo(Asp-Phe) is a preferred substrate for studying the enzymatic machinery of specific bacterial strains like Paenibacillus chibensis (DSM 329) and Streptomyces flavovirens (DSM 40062), which exhibit high substrate specificity for this DKP over others [2]. This makes it valuable for screening novel biocatalysts, developing bioremediation processes for aspartame manufacturing waste, or producing chiral amino acid precursors via enzymatic hydrolysis.

Technical Documentation Hub

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